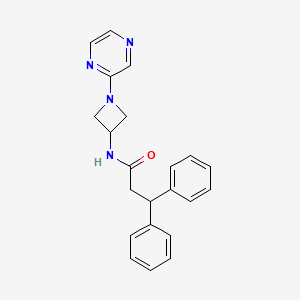![molecular formula C17H22N2O3 B2604029 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 922000-65-5](/img/structure/B2604029.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H22N2O3. It includes a cyclohexanecarboxamide group attached to a tetrahydrobenzo[f][1,4]oxazepin ring system . For a detailed structural analysis, it would be beneficial to refer to a crystallographic study or use computational chemistry methods.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I have access to. Typically, the reactivity of a compound like this would be influenced by the functional groups present in its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. This compound, with the molecular formula C17H22N2O3, has a molecular weight of 302.374. Other properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterisation
Research efforts have focused on the synthesis and structural characterisation of compounds with related structural motifs, including tetrahydrobenzothiophenes and oxazepines. For instance, novel tetracyclic 1,4-oxazepines were synthesized from readily available precursors, highlighting a streamlined methodology towards creating more soluble versions of previously described dibenzo[b,f][1,4]oxazepines (Sapegin et al., 2014). Additionally, benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized and characterised, demonstrating their potential as novel compounds with interesting biological activities (Almansour et al., 2016).
Potential Biological Activities
The structural analogues of N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide have been evaluated for their biological activities, indicating the potential utility of these compounds in medicinal chemistry. For example, novel benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their antibacterial and anticancer activities, showcasing the potential of such compounds to target Gram-negative bacteria and cancer cell lines (Kuntala et al., 2015). Furthermore, compounds with benzothiophene and β-lactam motifs exhibited significant antimicrobial activities against various bacterial and fungal strains (Babu et al., 2012), underscoring the importance of structural diversity in the development of new antimicrobial agents.
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .
Propiedades
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19-9-10-22-15-8-7-13(11-14(15)17(19)21)18-16(20)12-5-3-2-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWVZFPERVHWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

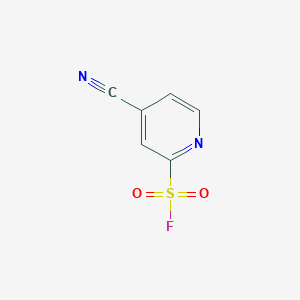
![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)
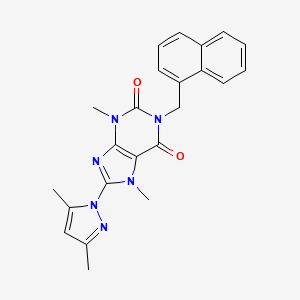
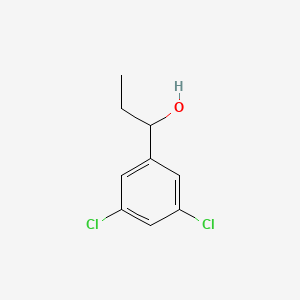


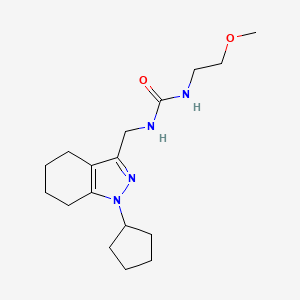
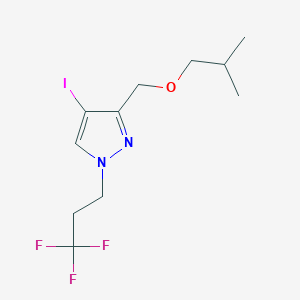
![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)
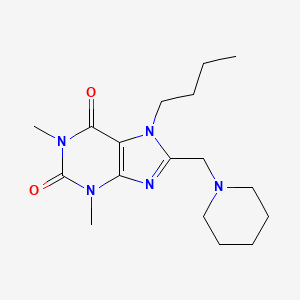
![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)
